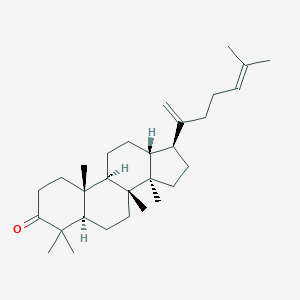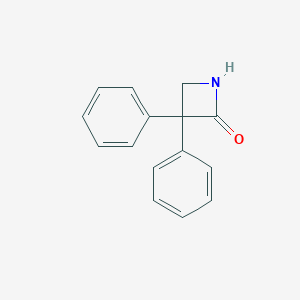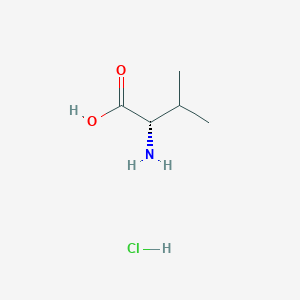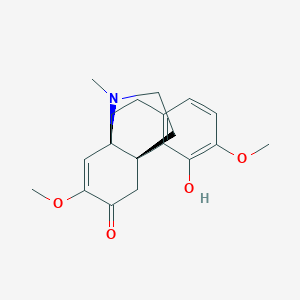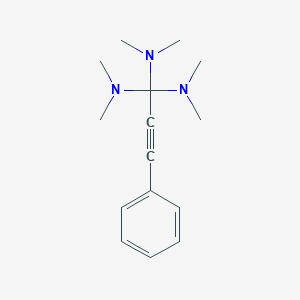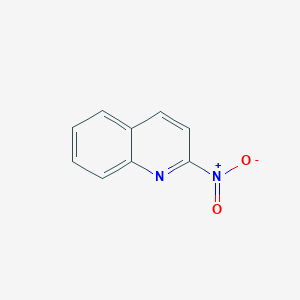
2-Nitrochinolin
Übersicht
Beschreibung
2-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C9H6N2O2. It is a derivative of quinoline, where a nitro group is substituted at the second position of the quinoline ring. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
2-Nitroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of DNA intercalation and as a probe for investigating biological processes.
Medicine: 2-Nitroquinoline derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
Target of Action
2-Nitroquinoline, a derivative of quinoline, primarily targets the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones . This protein is crucial for cell growth and proliferation, especially in the context of cancer development .
Mode of Action
2-Nitroquinoline interacts with its primary target, MetAP2, by inhibiting its activity . This inhibition is believed to occur through the chelation of metal ions vital for bacterial growth . The interaction between 2-Nitroquinoline and MetAP2 leads to changes in the cellular environment, primarily affecting angiogenesis .
Biochemical Pathways
It is known that the inhibition of metap2 can disrupt angiogenesis . This disruption can lead to a decrease in the growth and spread of cancer cells, as angiogenesis is a critical process for tumor growth and metastasis .
Pharmacokinetics
It is generally accepted that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The primary result of 2-Nitroquinoline’s action is the inhibition of angiogenesis due to the inhibition of MetAP2 . This can lead to a decrease in tumor growth and spread . Additionally, 2-Nitroquinoline has been found to induce the formation of cellular topoisomerase I-DNA cleavage complexes, which may contribute to its anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitroquinoline. For instance, the presence of certain metal ions can enhance the mutagenicity of specific mutagens, including 2-Nitroquinoline . .
Biochemische Analyse
Biochemical Properties
2-Nitroquinoline and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . The 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Cellular Effects
The chronic high-dose exposure of epithelial cells to a carcinogen such as 2-Nitroquinoline leads to tumor development . The aberrant EFNB1-EPHB4 interaction is caused by overexpressed ΔNP63 due to TP53 mutation, the culprit in human ESCC tumorigenesis .
Molecular Mechanism
2-Nitroquinoline N-oxide (2-NQO) and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . The reaction of 2-Nitroquinoline with cyclic azomethine ylides led to the formation of tetracyclic derivatives .
Metabolic Pathways
2-Nitroquinoline is involved in the metabolic pathways that lead to the formation of stable quinolone monoadducts . Nitroquinoline-N-oxide reductase is an enzyme that catalyzes the chemical reaction involving 2-Nitroquinoline .
Transport and Distribution
Transporters play a crucial role in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .
Subcellular Localization
The localization of proteins and RNA can be predicted using tools like DeepLoc 2.0 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitroquinoline can be synthesized through various methods. One common approach involves the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the 2-nitro derivative.
Industrial Production Methods: In industrial settings, the production of 2-nitroquinoline often involves continuous flow nitration processes. These methods allow for better control over reaction conditions, higher yields, and safer handling of reactive intermediates. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Reduction: 2-Aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Aminoquinoline: Similar structure but with an amino group instead of a nitro group.
Quinoline N-oxide: An oxidized derivative of quinoline.
4-Nitroquinoline: A positional isomer with the nitro group at the fourth position.
Uniqueness: 2-Nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro group at the second position allows for selective reactions and interactions that are not observed in other quinoline derivatives.
Eigenschaften
IUPAC Name |
2-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAIGHZFMLGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171984 | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18714-34-6 | |
| Record name | 2-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18714-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the carcinogenic effects of 2-nitroquinoline?
A1: Research has shown that 2-nitroquinoline induces lung cancer in mice. [, ] In a study using female mice of the ICR strain, subcutaneous injection of 2-nitroquinoline dissolved in a lecithin solution resulted in the development of lung tumors, including carcinomas and adenomas. [] This finding challenges previous assumptions that the N-oxide group is essential for the carcinogenicity of nitroquinolines, as seen with the related compound 4-nitroquinoline 1-oxide. []
Q2: How does the structure of 2-nitroquinoline influence its reactivity?
A2: The nitro group in 2-nitroquinoline is susceptible to nucleophilic substitution reactions. [, ] This reactivity stems from the electron-withdrawing nature of the nitro group, making the carbon atom at the 2-position more electrophilic and susceptible to attack by nucleophiles.
Q3: What is known about the metabolism of 2-nitroquinoline?
A3: While not directly addressed in the provided research, the metabolism of 2-nitroquinoline is likely to involve reduction. Similar to 4-nitroquinoline 1-oxide, which is metabolized to the proximate carcinogen 4-hydroxyaminoquinoline 1-oxide, 2-nitroquinoline might also be reduced to 2-hydroxyaminoquinoline. [] Further research is needed to confirm this metabolic pathway and its implications for carcinogenicity.
Q4: What analytical techniques are used to characterize 2-nitroquinoline?
A4: High-resolution gas chromatography/mass spectrometry in the negative ion chemical ionization mode (HRGC/MS-NICI) has been successfully employed to characterize 2-nitroquinoline. [] This technique offers high sensitivity and selectivity, allowing for the detection and identification of 2-nitroquinoline even in complex mixtures.
Q5: What are the potential implications of the reactivity of 2-nitroquinoline?
A5: The reactivity of 2-nitroquinoline towards nucleophilic substitution suggests its potential to interact with biological molecules, such as DNA and proteins. [] Such interactions could disrupt cellular processes and potentially contribute to its carcinogenic effects. Further research is crucial to elucidate the precise mechanisms underlying the carcinogenicity of 2-nitroquinoline.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
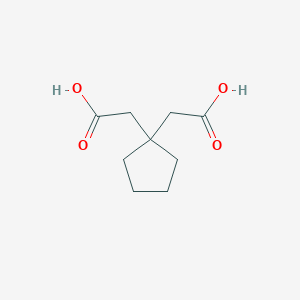
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
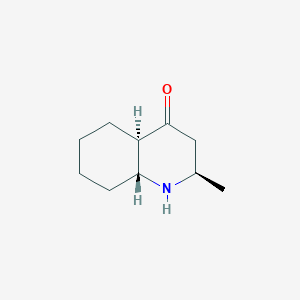
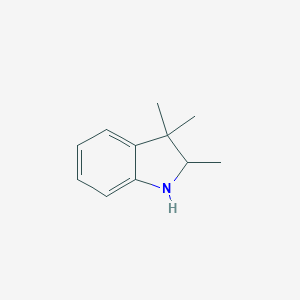
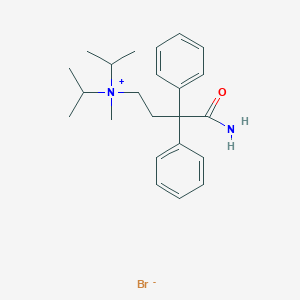
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)

